7-fluoro-1H-indol-5-ol
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Overview
Description
7-fluoro-1H-indol-5-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an appropriate precursor with hydrazine hydrate in methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-fluoro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
7-fluoro-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, potentially increasing its efficacy. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
7-fluoro-1H-indol-5-ol can be compared with other indole derivatives, such as:
5-fluoro-1H-indole: Another fluorinated indole with similar biological activities.
1H-indole-3-carboxaldehyde: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
7-Fluoro-1H-indol-5-ol is a fluorinated derivative of indole that has garnered attention for its potential biological activities. The incorporation of a fluorine atom at the 7-position and a hydroxyl group at the 5-position enhances the compound's lipophilicity, metabolic stability, and overall biological activity. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.
The molecular formula of this compound is C8H6FNO, with a molecular weight of approximately 155.14 g/mol. The structural modifications imparted by the fluorine and hydroxyl groups significantly influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C8H6FNO |
Molecular Weight | 155.14 g/mol |
Fluorine Position | 7 |
Hydroxyl Position | 5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The fluorine atom enhances binding affinity, while the hydroxyl group may facilitate interactions through hydrogen bonding.
Key Biological Interactions:
- Serotonin Receptors: The compound exhibits high affinity for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and neuroprotection. Activation of this receptor can lead to increased cAMP levels, promoting neuronal growth and synaptogenesis .
- Kinase Inhibition: Studies have shown that derivatives of indole can inhibit specific kinases involved in cancer proliferation pathways, suggesting potential applications in oncology .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the indole core can significantly affect biological activity. For instance, the presence of a fluorine atom at the 7-position has been linked to increased metabolic stability and enhanced receptor binding compared to non-fluorinated analogs.
Notable Findings:
- Fluorination Effects: The introduction of fluorine improves lipophilicity and metabolic stability, which are crucial for drug development.
- Hydroxyl Group Role: The hydroxyl group at the 5-position contributes to increased solubility and potential interactions with biological macromolecules.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects:
-
Antimicrobial Activity:
- Research has indicated that indole derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Cancer Therapeutics:
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoro-1H-indol-5-ol |
InChI |
InChI=1S/C8H6FNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |
InChI Key |
BHPNRPCMQYNLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)F |
Origin of Product |
United States |
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